molecular formula C10H12FNO B6338378 (2-Cyclopropoxy-4-fluorophenyl)methanamine CAS No. 1243359-89-8

(2-Cyclopropoxy-4-fluorophenyl)methanamine

Cat. No.: B6338378
CAS No.: 1243359-89-8
M. Wt: 181.21 g/mol
InChI Key: MIEXLRSSFJSKQW-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-4-fluorophenyl)methanamine is a chemical compound with the molecular formula C10H12FNO It belongs to the class of substituted phenylamines and is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-4-fluorophenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropyl chloride.

    Substitution Reaction: The cyclopropyl chloride is then reacted with a fluorophenyl compound under basic conditions to form the (2-Cyclopropoxy-4-fluorophenyl) intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-4-fluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or methylamine in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylamines.

Scientific Research Applications

(2-Cyclopropoxy-4-fluorophenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclopropoxy-4-fluorophenyl)methanamine hydrochloride: A salt form of the compound with similar properties.

    1-(2-Fluorophenyl)methanamine: A related compound with a fluorine atom attached to the phenyl ring but lacking the cyclopropoxy group.

Uniqueness

This compound is unique due to the presence of both the cyclopropoxy and fluorine groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

(2-cyclopropyloxy-4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEXLRSSFJSKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. suspension of lithium aluminum hydride in THF (1M, 15 mL, 15 mmol) was added 2-cyclopropoxy-4-fluorobenzonitrile in 14 mL diethyl ether dropwise. The reaction solution was stirred for 3 hours, gradually warming to room temperature, at which point it was recooled to 0° C., an additional 8 mL lithium aluminum hydride in THF (1M, 8 mmol) added, and stirred for an additional 90 minutes. The reaction was quenched by sequential addition of 0.9 mL water, 0.9 mL 15% NaOH(aq), and 2.7 mL water. The reaction was filtered through celite with diethyl ether rinses, dried over MgSO4, and concentrated to afford 2-cyclopropoxy-4-fluorobenzylamine of sufficient purity to carry on as crude. 1H-NMR (400 MHz, Chloroform-d) δ 7.17-7.08 (m, 1H), 6.96 (dd, J=10.9, 2.4 Hz, 1H), 6.61 (td, J=8.3, 2.5 Hz, 1H), 3.78-3.66 (m, 3H), 0.89-0.72 (m, 4H).
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